
2-(Tributylstannyl)furan
Overview
Description
2-(Tributylstannyl)furan (CAS: 414506) is an organotin compound featuring a furan ring substituted with a tributylstannyl group at the 2-position. Its molecular formula is C₁₆H₂₈OSn, with a molecular weight of 385.13 g/mol. This compound is widely utilized in Stille cross-coupling reactions, enabling the synthesis of complex heterocyclic systems, nucleosides, and functional materials . Key applications include:
- Nucleoside modification: Coupling with iodinated nucleosides (e.g., 5-iodouridine) to yield furan-substituted derivatives in near-quantitative yields (98%) under PdCl₂(PPh₃)₂ catalysis .
- Polymer science: Doping into polyvinyltoluene (PVT) matrices to create plastic scintillators with high optical transmittance (90%) and radioluminescence properties .
- Pharmaceutical intermediates: Facilitating one-pot syntheses of polycarbo-substituted quinazolines in moderate yields (Table 5, Scheme 5) .
The compound is typically a yellow oil and requires careful handling due to its toxicity via inhalation, skin contact, or ingestion .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Tributylstannyl)furan can be synthesized through the reaction of furan with tributyltin chloride in the presence of a base such as sodium hydride. The reaction typically involves refluxing the mixture in an inert atmosphere for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may involve continuous flow systems to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Tributylstannyl)furan undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in Stille coupling reactions, where the tributylstannyl group is replaced by another substituent, typically an aryl or vinyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions
Stille Coupling: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) are commonly used in Stille coupling reactions involving this compound.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be used to oxidize the furan ring.
Major Products Formed
Scientific Research Applications
Organic Synthesis
2-(Tributylstannyl)furan serves as a crucial intermediate in the synthesis of furan-containing organometallic compounds. Its reactive Sn-C bond allows for transmetalation reactions with transition metals, leading to the formation of novel furan-metal complexes. These complexes are significant for their potential applications in catalysis and material science.
Case Study: Stille Coupling Reactions
In a study involving Stille coupling reactions, this compound was used to synthesize various new thienyl and furyl derivatives of pyrene. The resulting compounds demonstrated promising optical properties suitable for light-emitting electrochemical cells (OLEDs) and spintronics applications .
Catalysis
The compound's ability to form stable complexes with transition metals enhances its utility in catalysis. For instance, it has been applied in cross-coupling reactions, which are foundational in constructing complex organic molecules.
Data Table: Comparison of Catalytic Activity
Reaction Type | Catalyst Used | Yield (%) | Reference |
---|---|---|---|
Stille Coupling | This compound | 85 | |
Suzuki Coupling | Palladium Complex | 90 | |
Heck Reaction | Nickel Complex | 78 |
Medicinal Chemistry
Research has indicated that this compound can interact with biological molecules, making it a candidate for drug development. Its ability to form stable complexes with nucleic acids suggests potential therapeutic applications.
Case Study: Nucleoside Analog Synthesis
Studies have explored the use of this compound in synthesizing nucleoside analogs that exhibit strong binding affinities to adenosine receptors. These compounds have shown promise as drug candidates in immune-oncology .
Material Science
The optical properties of derivatives synthesized from this compound have made them attractive for applications in material science. The compounds exhibit unique photophysical characteristics that are beneficial for developing advanced materials.
Data Table: Optical Properties of Derivatives
Compound Name | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |
---|---|---|---|
Thienyl Derivative | 450 | 550 | 1000 |
Furyl Derivative | 430 | 520 | 800 |
Environmental Considerations
While exploring the applications of this compound, it is essential to acknowledge its potential environmental hazards. The compound is classified as an acute toxic and irritant substance, necessitating careful handling and disposal measures .
Mechanism of Action
The primary mechanism of action for 2-(Tributylstannyl)furan involves its role as a reagent in Stille coupling reactions. The tributylstannyl group acts as a leaving group, facilitating the formation of a new carbon-carbon bond. The palladium catalyst plays a crucial role in this process by coordinating with the stannyl group and the electrophile, enabling the transmetalation and reductive elimination steps that form the final product .
Comparison with Similar Compounds
Structural and Functional Analogs
2-(Tributylstannyl)thiophene
- Structure : Replaces the furan oxygen with sulfur.
- Reactivity :
- Participates in Stille couplings under similar conditions (Pd catalysis, 70–90°C) but may exhibit lower yields compared to the furan analog due to sulfur’s electron-withdrawing effects .
- Example: In carbazole derivative synthesis, 2-(tributylstannyl)thiophene required 24 hours at 90°C, comparable to the furan analog but with unquantified yield differences .
- Applications : Primarily used in organic electronics and heterocyclic chemistry.
3-FORMYL-2-(TRIBUTYLSTANNYL)FURAN
- Structure : Adds a formyl (-CHO) group at the 3-position of the furan ring.
- Reactivity: The formyl group enhances electrophilicity, enabling aldehyde-specific reactions (e.g., condensations) unavailable to the parent compound. Limited data on cross-coupling efficiency, but the electron-withdrawing formyl group may reduce Pd-catalyzed coupling rates .
- Applications: Potential intermediate for functionalized furans in medicinal chemistry.
2-(Furan-2-yltellanyl)furan
- Structure : Contains a tellurium atom bridging two furan rings.
- Higher molecular weight (261.73 g/mol) and stability concerns compared to stannyl analogs .
Substituted Furan Derivatives
2-Pentylfuran (CAS: 3777-69-3)
- Structure : Linear pentyl chain at the 2-position.
- Reactivity :
2-BUTANOYL-5-METHYLFURAN (CAS: 90673-55-5)
- Structure: Butanoyl and methyl groups at the 2- and 5-positions.
- Reactivity: Non-reactive in cross-couplings; functions as a flavorant or fragrance component .
- Applications : Food and cosmetic industries.
Comparative Data Table
Research Findings and Insights
- Catalytic Efficiency : this compound outperforms thiophene analogs in Stille couplings due to furan’s electron-rich nature, enhancing transmetallation rates .
- Material Science: Unique scintillation properties (light yield: 6,700 ph/MeV) make it irreplaceable in radiation detection, unlike non-stannyl furans .
- Toxicity Profile: Organotin compounds (e.g., this compound) exhibit higher toxicity than simple methylfurans, which primarily affect liver and kidney function .
Biological Activity
2-(Tributylstannyl)furan is an organotin compound characterized by the presence of a furan ring and tributylstannyl group. Organotin compounds have gained attention in various fields, including medicinal chemistry, due to their biological activities and potential therapeutic applications. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
- Chemical Formula: CHOSn
- Molecular Weight: 274.01 g/mol
- Density: 1.164 g/mL at 25 °C
- Refractive Index: 1.512
Biological Activity Overview
The biological activity of this compound has been explored in various studies, primarily focusing on its antifungal and cytotoxic properties. The compound's mechanism of action is often linked to its ability to interact with cellular components, leading to disruption of normal cellular functions.
Cytotoxic Effects
Cytotoxicity assays have demonstrated that organotin compounds can induce apoptosis in various cancer cell lines. The cytotoxic effects are often attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. Preliminary investigations into this compound suggest it may possess similar properties, although detailed studies are required to confirm these findings.
Table 1: Summary of Biological Activities of Organotin Compounds
Safety and Environmental Considerations
This compound is classified as hazardous due to its toxicity to aquatic life and potential health risks upon exposure. Safety data sheets indicate that it can cause skin irritation and serious eye damage. Therefore, handling precautions must be observed to minimize exposure risks.
Q & A
Q. Basic: What are the standard synthetic routes for 2-(Tributylstannyl)furan in cross-coupling reactions?
Answer:
this compound is primarily used in Stille coupling reactions to introduce furyl groups into aromatic systems. A typical protocol involves:
- Catalyst : PdCl₂(PPh₃)₂ (1–5 mol%) in anhydrous DMF or THF under inert gas (N₂/Ar) .
- Reaction Conditions : Temperatures ranging from 80°C to 120°C for 12–72 hours, yielding products like 4-(3-furyl) nucleosides or thiophene derivatives .
- Substrates : Halogenated precursors (e.g., 5-iodouridine or 4,6-dichloropyrimidoindole derivatives) react with this compound to form C–C bonds .
- Yields : Reported yields exceed 85% in optimized conditions .
Q. Advanced: How can reaction conditions be optimized to minimize side reactions in Stille couplings involving this compound?
Answer:
Key optimization strategies include:
- Catalyst Selection : PdCl₂(PPh₃)₂ minimizes undesired homo-coupling compared to Pd(PPh₃)₄, which may promote β-hydride elimination .
- Solvent Choice : Polar aprotic solvents (DMF, THF) enhance solubility of stannane reagents and stabilize Pd intermediates .
- Temperature Control : Lower temperatures (80–100°C) reduce decomposition of heat-sensitive substrates, while higher temperatures (120°C) accelerate sluggish reactions .
- Purification : Chromatographic removal of tributyltin byproducts is critical for high-purity products .
Q. Basic: What spectroscopic methods are used to characterize this compound and its derivatives?
Answer:
- NMR :
- ¹H NMR : Distinct signals for furan protons (δ 6.3–7.2 ppm) and tributyltin groups (δ 0.8–1.6 ppm) .
- ¹³C NMR : Tin-coupled carbons (e.g., C-2 of furan at δ 140–150 ppm) .
- Mass Spectrometry : High-resolution FAB-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 503.1520 for a furan-thiophene nucleoside derivative) .
- IR : Absorptions at 1600–1650 cm⁻¹ (C=C furan ring) and 500–600 cm⁻¹ (Sn–C bonds) .
Q. Advanced: How does doping with this compound affect the performance of plastic scintillators?
Answer:
Doping polyvinyltoluene (PVT) scintillators with 20% this compound enhances:
-
Optical Transmittance : 90% in the visible range, critical for light emission efficiency .
-
Scintillation Properties :
Property Value Light Yield 6,700 ph/MeV Energy Resolution 15.8% @ 662 keV Decay Time 4.3 ns Radioluminescence peaks at 425 nm (390–550 nm range), suitable for X-ray detection .
Q. Basic: What role does this compound play in the synthesis of modified nucleosides?
Answer:
It serves as a furyl donor in Pd-catalyzed cross-couplings to synthesize:
- Arabinonucleosides : Modified 2′-deoxy-2′-fluororibonucleosides for antiviral studies .
- Fluorescent Probes : Furan-conjugated uridine triphosphates for enzymatic RNA labeling .
Post-coupling deprotection (e.g., Zemplén method with NaOMe/MeOH) yields free nucleosides in >80% yields .
Q. Advanced: What challenges arise in scaling up the synthesis of this compound derivatives for large-scale applications?
Answer:
Critical challenges include:
- Tin Byproduct Removal : Tributyltin halides require careful disposal due to toxicity; silica gel chromatography or aqueous washes are labor-intensive at scale .
- Moisture Sensitivity : Strict anhydrous conditions are needed to prevent hydrolysis of the Sn–C bond .
- Cost of Pd Catalysts : Recycling catalysts (e.g., via supported Pd nanoparticles) is under exploration to reduce costs .
Q. Basic: How is computational chemistry applied to study this compound's electronic properties?
Answer:
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) predicts:
- Electron Density : Localized electron-rich furan rings facilitate electrophilic substitution .
- Reactivity : The Sn center’s electrophilicity is modulated by tributyl groups, affecting coupling kinetics .
Q. Advanced: What strategies address contradictions in reported yields for Stille couplings with this compound?
Answer:
Discrepancies arise from:
- Substrate Steric Effects : Bulky substituents reduce yields; microwave-assisted synthesis improves efficiency for hindered systems .
- Pd Catalyst Purity : Trace oxygen degrades catalysts; rigorous degassing of solvents is essential .
- Stoichiometry : Excess stannane (1.2–1.5 equiv) compensates for slow transmetallation kinetics .
Properties
IUPAC Name |
tributyl(furan-2-yl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3O.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANWDQJIWZEKOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30OSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402802 | |
Record name | 2-(Tributylstannyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118486-94-5 | |
Record name | 2-(Tributylstannyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(tributylstannyl)furan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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